molecular formula C15H20O5 B1376135 Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate CAS No. 92656-04-7

Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Cat. No. B1376135
CAS RN: 92656-04-7
M. Wt: 280.32 g/mol
InChI Key: YLZYKBFRODAJLW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate is represented by the formula C15H20O5. More detailed structural information, such as NMR, HPLC, LC-MS, UPLC, can be found in the document regarding this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C15H20O5) and molecular weight (280.32 g/mol). More detailed information can be obtained from its safety data sheet .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Intermediate in Organic Syntheses : Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)-propionate has been identified as an intermediate in organic synthesis processes, utilizing catalysts like palladium-on-carbon for condensation and hydrogenation reactions. This showcases the compound's role in synthesizing complex organic molecules, which could extend to Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate (Horning, Koo, Fish, & Walker, 2003).

Spectroscopy and Polymorphism

  • Characterization of Polymorphic Forms : A study on a structurally similar investigational pharmaceutical compound highlighted the use of spectroscopic and diffractometric techniques to characterize polymorphic forms, which is crucial for understanding the physical and chemical properties of pharmaceutical compounds. This application could be relevant for this compound in pharmaceutical research (Vogt, Williams, Johnson, & Copley, 2013).

Electrochemistry

  • Electroreductive Cyclization : Research on ethyl 2-bromo-3-(propargyloxy)propanoates highlighted electroreductive intramolecular cyclization catalyzed by nickel complexes. Such reactions are significant in organic synthesis, potentially offering pathways for modifying this compound or synthesizing related compounds (Esteves et al., 2005).

Antimicrobial and Herbicidal Activities

  • Herbicidal Activities : Novel ethyl propanoates/acetates have been synthesized and evaluated for their herbicidal activities. These compounds target specific enzymes in monocot chloroplasts, indicating potential agricultural applications for this compound derivatives (Xu, Zhang, Wang, & Li, 2017).

Material Science

  • Synthesis of Tetrazole Derivatives : Research involving the synthesis of tetrazole derivatives with dimethoxyphenyl groups suggests potential applications in developing new materials with unique properties, possibly extending to this compound-based compounds (Mulwad, Pawar, & Chaskar, 2008).

properties

IUPAC Name

ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-5-20-15(17)7-6-11-8-13(18-3)14(19-4)9-12(11)10(2)16/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZYKBFRODAJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1C(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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